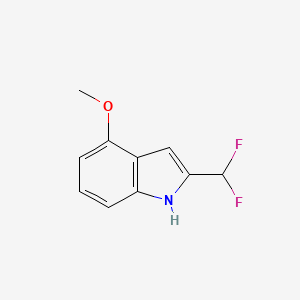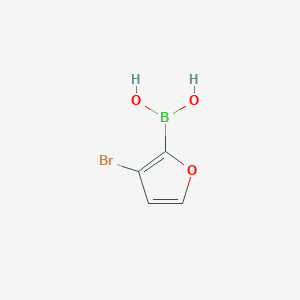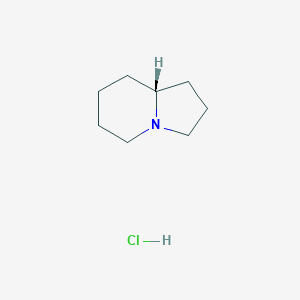
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is a chemical compound with the molecular formula C11H24N2OS3 and a molecular weight of 296.52 g/mol. This compound is characterized by the presence of three sulfur atoms, two nitrogen atoms, and a hydroxyl group within a 16-membered ring structure. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method includes the reaction of a dithiol with a diamine under controlled conditions to form the desired macrocyclic structure. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation can disrupt metal-dependent biological processes, leading to various biological effects. The compound’s hydroxyl group may also participate in hydrogen bonding, further influencing its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains oxygen atoms instead of sulfur.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms but lacks sulfur and hydroxyl groups.
Uniqueness
1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is unique due to its combination of sulfur, nitrogen, and hydroxyl functionalities within a macrocyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
343372-29-2 |
|---|---|
Molecular Formula |
C11H24N2OS3 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1,7,13-trithia-4,10-diazacyclohexadecan-15-ol |
InChI |
InChI=1S/C11H24N2OS3/c14-11-9-16-7-3-12-1-5-15-6-2-13-4-8-17-10-11/h11-14H,1-10H2 |
InChI Key |
MTVVCMQRYFRIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCNCCSCC(CSCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)












